molecular formula C7H6BrClN2O2 B3100533 Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate CAS No. 1370725-06-6

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate

Cat. No.: B3100533
CAS No.: 1370725-06-6
M. Wt: 265.49 g/mol
InChI Key: HWIFHRPCOIMPMD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H5BrClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2-chloropyrimidine-5-carboxylate with bromine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at a specific range to ensure the desired substitution occurs.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in targeted organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIFHRPCOIMPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858682
Record name Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370725-06-6
Record name Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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